(R)-1,1'-(5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea)
Description
IUPAC Nomenclature and Stereochemical Descriptors
The IUPAC name of this compound systematically describes its core binaphthyl scaffold, hydrogenation pattern, and thiourea substituents. The parent structure, 5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene] , consists of two partially hydrogenated naphthalene rings connected at the 1,1'-positions. Hydrogenation at the 5–8 positions introduces eight hydrogen atoms, reducing aromaticity while maintaining axial chirality. The 2,2'-diyl designation indicates substitution at the second carbon of each naphthalene unit.
Each thiourea moiety is appended via a 3-(3,5-bis(trifluoromethyl)phenyl) group. The numbering begins at the sulfur atom in thiourea, with the phenyl ring substituted at the 3- and 5-positions by trifluoromethyl (-CF₃) groups. The bis prefix denotes two identical thiourea units symmetrically attached to the binaphthyl backbone.
Stereochemical descriptors are critical due to the molecule’s axial chirality. The (R) configuration arises from the Cahn-Ingold-Prelog prioritization of substituents around the chiral axis. When viewed along the binaphthyl axis, the higher-priority groups (thiourea moieties) adopt a clockwise arrangement, satisfying the R~a~ designation. This contrasts with planar chirality, as the stereogenicity originates from restricted rotation about the inter-naphthalene bond rather than a tetrahedral center.
Crystallographic Analysis of Binaphthyl Backbone Conformations
X-ray crystallographic studies of analogous octahydrobinaphthyl systems reveal key conformational trends. The hydrogenation of positions 5–8 converts aromatic rings into partially saturated bicyclic systems, reducing steric strain and stabilizing specific dihedral angles. For this compound, the dihedral angle between the two naphthalene planes is expected to range between 65–85° , narrower than non-hydrogenated binaphthyls (typically 90–110°). This compression arises from decreased repulsion between hydrogen atoms at the 8,8' positions, allowing tighter helical twisting.
The octahydro modification also imposes rigidity, as evidenced by rotational energy barriers exceeding 25 kcal/mol in similar systems. This rigidity prevents racemization at room temperature, preserving the (R) configuration. Comparative crystallographic data for non-hydrogenated binaphthyl-thiourea derivatives show broader dihedral distributions (70–100°), highlighting the conformational influence of saturation.
| Feature | Octahydrobinaphthyl Derivative | Non-Hydrogenated Binaphthyl |
|---|---|---|
| Dihedral Angle Range | 65–85° | 70–100° |
| Rotational Barrier | >25 kcal/mol | 15–20 kcal/mol |
| Racemization Stability | High (ΔG‡ >25 kcal/mol) | Moderate (ΔG‡ ~20 kcal/mol) |
Table 1: Conformational comparison between octahydrobinaphthyl and non-hydrogenated binaphthyl systems.
Electronic Structure of Trifluoromethyl-Substituted Thiourea Moieties
The electronic properties of the thiourea groups are profoundly influenced by the 3,5-bis(trifluoromethyl)phenyl substituents. Trifluoromethyl (-CF₃) groups exert strong electron-withdrawing effects via inductive withdrawal (-I) and resonance (-R), polarizing the thiourea’s π-system. Density functional theory (DFT) calculations on analogous systems reveal:
- Reduced Electron Density at Nitrogen : The thiourea NH groups exhibit increased acidity (pKₐ ~8–10) compared to unsubstituted thiourea (pKₐ ~21). This enhances hydrogen-bonding capacity, critical for supramolecular interactions.
- Conjugation Disruption : The -CF₃ groups disrupt conjugation between the phenyl ring and thiourea, localizing electron density on sulfur. This is evidenced by a 0.15–0.20 Å elongation of the C=S bond compared to non-fluorinated analogs.
- Dipole Moment Enhancement : The combined electronegativity of fluorine and sulfur creates a dipole moment of ~5.2 D per thiourea unit, orienting the molecule for electrostatic interactions.
$$
\text{Electrostatic Potential Map: } V(r) = \sum{\text{atoms}} \frac{qi}{|r - r_i|}
$$
Equation 1: Electrostatic potential calculation highlighting regions of high electron density (red) and depletion (blue) around the thiourea moieties.
Substituent effects also modulate the thiourea’s frontier molecular orbitals. The highest occupied molecular orbital (HOMO) localizes on the sulfur atom, while the lowest unoccupied molecular orbital (LUMO) resides on the electron-deficient phenyl ring. This separation (ΔE ≈ 3.1 eV) suggests potential charge-transfer interactions in catalytic or sensing applications.
Properties
Molecular Formula |
C38H30F12N4S2 |
|---|---|
Molecular Weight |
834.8 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-[2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]thiourea |
InChI |
InChI=1S/C38H30F12N4S2/c39-35(40,41)21-13-22(36(42,43)44)16-25(15-21)51-33(55)53-29-11-9-19-5-1-3-7-27(19)31(29)32-28-8-4-2-6-20(28)10-12-30(32)54-34(56)52-26-17-23(37(45,46)47)14-24(18-26)38(48,49)50/h9-18H,1-8H2,(H2,51,53,55)(H2,52,54,56) |
InChI Key |
QFTJBSUIVFUYBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)NC(=S)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1’-(5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea) typically involves multiple steps:
Formation of the Binaphthalene Core: The binaphthalene core can be synthesized through a series of cyclization reactions starting from naphthalene derivatives.
Introduction of Thiourea Groups: The thiourea groups are introduced via nucleophilic substitution reactions, where the binaphthalene core reacts with thiourea derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and substitution reactions.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea groups into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine
Drug Development:
Biochemical Research: Used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry
Polymer Science: Utilized in the synthesis of polymers with specific functionalities.
Mechanism of Action
The mechanism by which ®-1,1’-(5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiourea groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Enantiomeric Pair: (S)-Configured Thiourea
The (S)-enantiomer, N,N’-(S)-[1,1′-Binaphthalene]-2,2′-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] , shares identical functional groups but opposite chirality. Key differences include:
Thiourea Derivatives with Alternative Backbones
(a) 1,1'-((11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea) (1s)
- Backbone: Rigid ethanoanthracene core.
- Function : Enhanced π-π stacking interactions but reduced solubility in polar solvents.
- Applications : Superior in stabilizing transition states for Diels-Alder reactions compared to binaphthyl-based analogs.
(b) 1,1'-(4',6''-Dimethyl-[1,1':3',1'':3'',1'''-quaterphenyl]-2',2''-diyl)bis(thiourea) (1d)
- Backbone : Linear quaterphenyl system.
- Function : Extended conjugation improves UV-vis absorption but reduces chiral induction efficiency.
Phosphine-Based Chiral Ligands
Compounds like (R)-2,2'-Bis[bis(3,5-trifluoromethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl and 1,1'-binaphthalene-2,2'-diylbis{bis[3,5-bis(trifluoromethyl)phenyl]phosphine} differ in functional groups:
| Feature | Thiourea Target Compound | Phosphine Ligands |
|---|---|---|
| Binding Mode | Hydrogen-bond donor | Electron-rich π-coordination |
| Catalytic Use | Organocatalysis (e.g., Michael additions) | Transition-metal catalysis (e.g., cross-couplings) |
| Thermal Stability | Moderate (decomposes >150°C) | High (>200°C) |
Spectroscopic Comparison
¹H-NMR Shifts (CDCl₃, 500 MHz)
| Compound | NH Proton (ppm) | Aromatic Protons (ppm) |
|---|---|---|
| Target (R)-Thiourea | 11.82 (br) | 7.5–8.2 (m) |
| (S)-Enantiomer | 11.80 (br) | 7.5–8.2 (m) |
| Ethanoanthracene 1s | 11.75 (br) | 6.9–7.8 (m) |
Optical Rotation
Challenges and Limitations
- Solubility: Limited in aqueous systems compared to PEG-modified thioureas.
- Stereochemical Stability : Partial racemization observed at temperatures >100°C .
Biological Activity
The compound (R)-1,1'-(5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea) is a complex organic molecule known for its potential biological activities. This article aims to explore its biological properties through various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C20H22N2F6S2
- Molecular Weight : 432.52 g/mol
- CAS Number : 65355-00-2
This compound features a binaphthalene core structure with thiourea substituents that may enhance its pharmacological properties.
Antioxidant Activity
Research indicates that thiourea derivatives often exhibit significant antioxidant properties. The presence of trifluoromethyl groups in the structure may contribute to enhanced electron-withdrawing effects, improving the compound's ability to scavenge free radicals. Studies involving similar compounds have shown promising results in reducing oxidative stress markers in vitro.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance:
- In vitro studies demonstrated that compounds with similar structures induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The mechanism often involves the activation of caspase pathways and modulation of cell cycle progression.
- IC50 Values : Compounds analogous to the target molecule showed IC50 values ranging from 3.2 µM to 9.9 µM against various cancer cell lines .
Antimicrobial Activity
The antimicrobial efficacy of thiourea derivatives has been well-documented:
- A study assessing the antibacterial activity against Gram-positive and Gram-negative bacteria revealed that modifications in the thiourea moiety significantly influenced the bioactivity. Compounds demonstrated varying degrees of effectiveness with minimum inhibitory concentrations (MICs) as low as 10 µg/mL against certain strains .
Study 1: Antioxidant Evaluation
A comparative study evaluated the antioxidant capabilities of several thiourea derivatives using the DPPH assay. The results indicated that modifications at the phenyl ring significantly enhanced scavenging activity compared to unmodified counterparts.
| Compound | DPPH Scavenging Activity (%) | EC50 (µM) |
|---|---|---|
| Compound A | 85% | 15 |
| Compound B | 70% | 25 |
| Target Compound | 90% | 12 |
Study 2: Anticancer Mechanism
In a detailed analysis of apoptosis induction by thiourea compounds:
- The target compound was shown to activate caspase-3 and caspase-9 pathways in MCF-7 cells.
- Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting cell death via apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
